molecular formula C15H20N2O3 B6968079 5-ethyl-N'-(2-methoxyethyl)-N'-methyl-1-benzofuran-3-carbohydrazide

5-ethyl-N'-(2-methoxyethyl)-N'-methyl-1-benzofuran-3-carbohydrazide

Cat. No.: B6968079
M. Wt: 276.33 g/mol
InChI Key: BPJXQHNOHBPOMB-UHFFFAOYSA-N
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Description

5-ethyl-N’-(2-methoxyethyl)-N’-methyl-1-benzofuran-3-carbohydrazide is a synthetic organic compound belonging to the class of benzofuran derivatives. This compound is characterized by its unique structure, which includes a benzofuran ring substituted with an ethyl group, a methoxyethyl group, and a methyl group on the carbohydrazide moiety. Benzofuran derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N’-(2-methoxyethyl)-N’-methyl-1-benzofuran-3-carbohydrazide typically involves multiple steps:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxyacetophenone derivatives with appropriate reagents.

    Substitution Reactions: Introduction of the ethyl group at the 5-position can be achieved via Friedel-Crafts alkylation using ethyl halides and a Lewis acid catalyst.

    Hydrazide Formation: The carbohydrazide moiety is introduced by reacting the benzofuran derivative with hydrazine hydrate under reflux conditions.

    N-Alkylation: The final step involves the N-alkylation of the hydrazide with 2-methoxyethyl chloride and methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be essential for maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction of the carbohydrazide moiety can yield corresponding amines.

    Substitution: The benzofuran ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated or nitrated benzofuran derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.

Mechanism of Action

The exact mechanism of action of 5-ethyl-N’-(2-methoxyethyl)-N’-methyl-1-benzofuran-3-carbohydrazide depends on its specific application. Generally, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxyethyl and methyl groups can enhance its binding affinity and specificity towards these targets, influencing various molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    5-ethyl-N’-(2-methoxyethyl)-N’-methyl-1-benzofuran-3-carbohydrazide: Unique due to its specific substitution pattern.

    5-ethyl-1-benzofuran-3-carbohydrazide: Lacks the methoxyethyl and methyl groups, potentially altering its biological activity.

    N’-(2-methoxyethyl)-N’-methyl-1-benzofuran-3-carbohydrazide: Similar but without the ethyl group, which may affect its chemical reactivity and interactions.

Uniqueness

The presence of both the methoxyethyl and methyl groups in 5-ethyl-N’-(2-methoxyethyl)-N’-methyl-1-benzofuran-3-carbohydrazide distinguishes it from other benzofuran derivatives, potentially enhancing its biological activity and specificity. This unique structure may offer advantages in terms of binding affinity and selectivity in various applications.

Properties

IUPAC Name

5-ethyl-N'-(2-methoxyethyl)-N'-methyl-1-benzofuran-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-4-11-5-6-14-12(9-11)13(10-20-14)15(18)16-17(2)7-8-19-3/h5-6,9-10H,4,7-8H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPJXQHNOHBPOMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC=C2C(=O)NN(C)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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